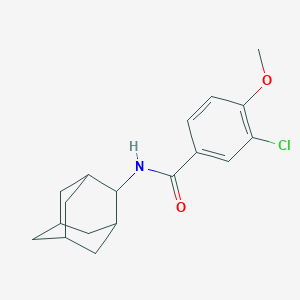![molecular formula C19H15BrN2O3S B278517 N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BMB-4, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BMB-4 has been shown to inhibit the growth of cancer cells and has been proposed as a potential treatment for various types of cancer.
Wirkmechanismus
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is overexpressed in many types of cancer cells, and its inhibition by N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide results in the accumulation of unmodified proteins, leading to cell death. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to be a selective inhibitor of NMT, with minimal effects on other cellular processes.
Biochemical and Physiological Effects:
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit cell migration and invasion, which are important processes for tumor metastasis. In addition, N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its selectivity for NMT, which allows for the specific inhibition of this enzyme without affecting other cellular processes. This makes it a valuable tool for studying the role of NMT in cancer biology. However, one limitation of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its relatively low potency compared to other NMT inhibitors. This may limit its effectiveness as a standalone treatment for cancer and may require its use in combination with other drugs.
Zukünftige Richtungen
Future research on N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide may focus on improving its potency and efficacy as a cancer treatment. This could involve the development of new analogs with improved pharmacological properties or the optimization of dosing regimens. Additionally, further studies may be needed to better understand the mechanism of action of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide and its effects on other cellular processes. Finally, clinical trials will be needed to determine the safety and efficacy of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in humans.
Synthesemethoden
The synthesis of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process that starts with the preparation of 3-bromo-4-methoxybenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminophenol to form the corresponding amide. The amide is then reacted with 2-thiophenecarboxylic acid to form N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. Additionally, N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may be used in combination with other cancer treatments to improve outcomes.
Eigenschaften
Produktname |
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C19H15BrN2O3S |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-16-9-4-12(11-15(16)20)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
KDTZQXZBASQPAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)